molecular formula C22H20N2O3S2 B12143347 N-(3-methylphenyl)-2-{15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetamide

N-(3-methylphenyl)-2-{15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetamide

Cat. No.: B12143347
M. Wt: 424.5 g/mol
InChI Key: QEOXIBDWYGRFNV-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-{15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetamide is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-{15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetracyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the 3-methylphenyl group: This step usually involves a Friedel-Crafts alkylation reaction, where the 3-methylphenyl group is introduced to the core structure.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-{15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-(3-methylphenyl)-2-{15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-{15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-2-{15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetamide
  • Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-

Uniqueness

N-(3-methylphenyl)-2-{15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetamide is unique due to its complex tetracyclic structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H20N2O3S2

Molecular Weight

424.5 g/mol

IUPAC Name

N-(3-methylphenyl)-2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetamide

InChI

InChI=1S/C22H20N2O3S2/c1-13-5-4-6-15(9-13)23-18(25)10-24-21-20(29-22(24)26)19-14(12-28-21)11-27-17-8-3-2-7-16(17)19/h2-9,14,19H,10-12H2,1H3,(H,23,25)

InChI Key

QEOXIBDWYGRFNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C4C(COC5=CC=CC=C45)CS3)SC2=O

Origin of Product

United States

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